molecular formula C8H4BrF3N2O B12839971 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole

4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B12839971
M. Wt: 281.03 g/mol
InChI Key: SLEZZPZFNUUXQN-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole: is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 7th position on the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,3-diaminophenol.

    Formation of Benzimidazole Ring: The starting materials undergo a cyclization reaction to form the benzimidazole ring. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction. This step involves the use of a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base, such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-(trifluoromethoxy)quinoline
  • 4-Bromo-7-(trifluoromethoxy)-1H-indole

Uniqueness

4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-2-5(15-8(10,11)12)7-6(4)13-3-14-7/h1-3H,(H,13,14)

InChI Key

SLEZZPZFNUUXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC=N2)Br

Origin of Product

United States

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